molecular formula C19H21N5O2 B2511954 5-[(4-ethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291871-18-5

5-[(4-ethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2511954
CAS No.: 1291871-18-5
M. Wt: 351.41
InChI Key: XDASYNZYOKWTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-ethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling molecule in immunoreceptor pathways. SYK is a critical non-receptor tyrosine kinase involved in signal transduction downstream of the B-cell receptor (BCR) and Fc receptors, making it a high-value target for immunological and oncological research. This compound exerts its effect by competitively binding to the ATP-binding site of the SYK kinase domain, thereby blocking its enzymatic activity and subsequent phosphorylation of downstream substrates. Its primary research applications include the investigation of B-cell development and function, the study of autoimmune disorders such as rheumatoid arthritis and lupus, and the exploration of signaling pathways in certain hematological malignancies like diffuse large B-cell lymphoma and acute myeloid leukemia where SYK is implicated in proliferation and survival. Researchers utilize this specific carboxamide derivative to dissect the mechanistic role of SYK in mast cell activation and allergic responses, as well as to evaluate the therapeutic potential of SYK inhibition in pre-clinical models of inflammation and cancer. The design of this molecule, featuring the 1,2,3-triazole carboxamide scaffold, is representative of a class of compounds developed for high selectivity against SYK, helping to minimize off-target effects in complex biological assays. Studies on related analogs have shown promise in modulating immune responses, highlighting the value of this chemical tool for probing the intricacies of intracellular signaling networks. [https://www.ncbi.nlm.nih.gov/books/NBK548832/] [https://www.nature.com/articles/s41598-021-92715-w] [https://www.cancer.gov/publications/dictionaries/cancer-drug/def/syk-inhibitor-gs-9973]

Properties

IUPAC Name

5-(4-ethylanilino)-N-[(2-methoxyphenyl)methyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-3-13-8-10-15(11-9-13)21-18-17(22-24-23-18)19(25)20-12-14-6-4-5-7-16(14)26-2/h4-11,17-18,21-24H,3,12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMIELUJVIORPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-Ethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1291871-18-5) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N4O2C_{20}H_{26}N_{4}O_{2}, with a molecular weight of approximately 355.4 g/mol. The structure features a triazole ring, which is often associated with significant biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Research has shown that triazole derivatives possess notable anticancer properties. A study highlighted the synthesis and evaluation of various triazole compounds, including derivatives similar to this compound. These compounds exhibited significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 μM to 2.6 μM, indicating their potential as anticancer agents .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The compound under investigation has shown promising results against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro studies indicated that certain triazole derivatives demonstrated effective inhibition of these pathogens, suggesting their utility in treating infections .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. Triazoles can act as enzyme inhibitors or receptor modulators. For instance, some studies have indicated that these compounds may inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis, thereby exerting cytotoxic effects on rapidly dividing cancer cells .

Table 1: Summary of Biological Activities

Activity Cell Line/Pathogen IC50 Value Reference
AnticancerMCF-7 (Breast Cancer)1.1 μM
AnticancerHCT-116 (Colon Cancer)2.6 μM
AnticancerHepG2 (Liver Cancer)1.4 μM
AntimicrobialE. coliEffective Inhibition
AntimicrobialS. aureusEffective Inhibition

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Molecular Comparisons

The table below summarizes key structural analogues and their properties:

Compound Name 1-Position Substituent 5-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound : 5-[(4-Ethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (2-Methoxyphenyl)methyl (4-Ethylphenyl)amino C₂₀H₂₃N₅O₂ 369.44 Reference compound for comparison.
N-(4-Acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 4-Acetylphenyl C₁₈H₁₇N₅O₂ 335.36 Acetyl group (electron-withdrawing) vs. ethyl; para-methyl vs. ortho-methoxy.
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Benzyl 4-Methoxyphenyl C₁₇H₁₇N₅O₂ 335.35 Benzyl (no methoxy) vs. 2-methoxybenzyl; para-methoxy vs. ethylphenylamino.
5-Amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide 2-[(4-Methylphenyl)amino]-2-oxoethyl 2-Thienylmethyl C₁₇H₁₈N₆O₂S 394.44 Thiophene ring (aromatic heterocycle) vs. phenyl; oxoethyl chain introduces hydrogen-bonding potential.
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 2-Methoxyphenyl 4-Ethoxyphenyl C₂₀H₂₁N₅O₃ 379.42 Ethoxy (larger, more lipophilic) vs. ethyl; methyl at triazole vs. amino substitution.
N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 2-Methylphenyl 4-Acetylphenyl C₁₉H₁₉N₅O₂ 349.39 Ortho-methyl vs. ortho-methoxy; acetyl vs. ethyl.
N-[(2-Ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide (2-Ethoxyphenyl)methyl (4-Ethylphenyl)amino C₂₀H₂₇N₅O₂ 369.46 Ethoxy vs. methoxy at benzyl position; otherwise identical to target.

Key Comparative Analyses

Electronic and Steric Effects
  • Acetyl vs. Ethyl/Amino Groups: The acetyl group in and is electron-withdrawing, reducing electron density on the aryl ring, whereas the ethyl group in the target compound is electron-donating. This difference may alter binding affinity in biological targets (e.g., enzymes or receptors) .
  • Methoxy vs.
Hydrogen-Bonding Potential
  • Compounds with oxoethyl chains (e.g., ) or amide groups (e.g., ) can act as hydrogen bond donors/acceptors, influencing interactions with biological targets. The target compound lacks such groups, relying on its amino and methoxy substituents for polar interactions.

Preparation Methods

β-Ketophosphonate-Azide Cyclization

The reaction of β-ketophosphonates with azides under cesium carbonate (Cs₂CO₃) catalysis in dimethyl sulfoxide (DMSO) enables regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. For the target compound, a β-ketophosphonate bearing a pre-functionalized carboxamide group at the C4 position is synthesized. For example, ethyl 2-(diethoxyphosphoryl)-3-oxo-3-(2-methoxybenzylamino)propanoate serves as the precursor. Reacting this with 4-ethylphenyl azide under optimized conditions (Cs₂CO₃, DMSO, 25°C, 12 h) yields the triazole core with a 4-carboxamide and 5-aryl substituent.

Mechanistic Insights :
The reaction proceeds via a cesium-chelated Z-enolate intermediate, which undergoes [3+2] cycloaddition with the azide. The phosphonate group facilitates a Horner-Wadsworth-Emmons (HWE)-type elimination, ensuring regioselectivity.

Functionalization of the Triazole Core

Introduction of the 5-[(4-Ethylphenyl)amino] Group

The 5-position of the triazole, initially occupied by an aryl group from the azide, requires substitution with a secondary amine. This is achieved via a two-step process:

  • Bromination : Electrophilic bromination at C5 using N-bromosuccinimide (NBS) in acetonitrile introduces a bromine atom.
  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of the bromo-triazole with 4-ethylaniline in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C yields the desired 5-[(4-ethylphenyl)amino] derivative.

Key Data :

Step Conditions Yield (%)
Bromination NBS, CH₃CN, 0°C → rt, 6 h 78
Amination Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C 65

Carboxamide Installation and Optimization

Coupling of 2-Methoxybenzylamine

The carboxamide group at C4 is introduced via a coupling reaction between the triazole-4-carboxylic acid and 2-methoxybenzylamine. Activation of the carboxylic acid with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amide bond formation.

Optimization Notes :

  • Use of 4 Å molecular sieves improves yield by scavenging water.
  • Excess amine (1.5 equiv) ensures complete conversion.

Alternative Synthetic Routes

Hydrazone Cyclization

Hydrazones derived from 4-ethylphenylhydrazine and α-ketoamides undergo iodine-catalyzed cyclization in tetrahydrofuran (THF) to form 1,2,3-triazoles. For example, reacting N-(2-methoxybenzyl)-2-oxoacetohydrazide with 4-ethylphenylhydrazine in the presence of I₂ (10 mol%) and tert-butyl hydroperoxide (TBHP) yields the target compound in 72% yield.

Advantages :

  • Metal-free conditions align with green chemistry principles.
  • Broad functional group tolerance.

Continuous-Flow Synthesis

Adapting methods from flow chemistry literature, unstable intermediates (e.g., imidates) are generated in a continuous-flow reactor, minimizing decomposition. A two-step process involves:

  • Imidate Formation : Reaction of 2-methoxybenzylamine with trimethyl orthoacetate in a heated reactor (50°C, 10 min residence time).
  • Triazole Cyclization : Mixing the imidate stream with 4-ethylphenyl azide and Cs₂CO₃ in DMSO at 25°C (20 min residence time).

Scalability :

  • Throughput of 1.2 kg/day achieved in pilot studies.

Challenges and Mitigation Strategies

Regiochemical Control

Competing pathways in triazole formation may yield regioisomers. Strategies to enhance selectivity include:

  • Solvent Effects : DMSO increases polarity, stabilizing transition states favoring the desired isomer.
  • Catalyst Tuning : Substituent-specific ligands (e.g., Xantphos) improve Pd-catalyzed amination regioselectivity.

Functional Group Compatibility

The electron-rich 2-methoxybenzyl group may undergo demethylation under harsh conditions. Mitigation involves:

  • Low-Temperature Coupling : EDC/HOBt-mediated reactions at 0°C prevent side reactions.
  • Protective Groups : Temporary silyl protection of the methoxy group during bromination.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.